An In-depth Technical Guide to Methyl 2-amino-3-hydroxybenzoate (CAS: 17672-21-8): A Versatile Intermediate in Chemical and Pharmaceutical Research
An In-depth Technical Guide to Methyl 2-amino-3-hydroxybenzoate (CAS: 17672-21-8): A Versatile Intermediate in Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Building Block
Methyl 2-amino-3-hydroxybenzoate, also known as Methyl 3-hydroxyanthranilate, is a multifaceted organic compound that holds significant promise in the realms of synthetic chemistry and drug discovery. Its unique trifunctional aromatic structure, featuring amino, hydroxyl, and methyl ester groups, positions it as a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of its chemical and physical properties, detailed methodologies for its synthesis and analysis, insights into its biological significance, and its applications as a pivotal intermediate in the development of novel therapeutic agents. As a Senior Application Scientist, the aim is to provide not just procedural steps, but a deeper understanding of the rationale behind these methods, empowering researchers to effectively harness the potential of this versatile compound.
Section 1: Core Characteristics and Physicochemical Properties
Methyl 2-amino-3-hydroxybenzoate is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a methyl ester group at position 1. This arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties.
Table 1: Physicochemical Properties of Methyl 2-amino-3-hydroxybenzoate
| Property | Value | Source(s) |
| CAS Number | 17672-21-8 | [3] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥97% | [3] |
| Topological Polar Surface Area | 72.6 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
These properties are crucial for understanding the compound's behavior in various chemical environments and for designing appropriate experimental conditions for its use in synthesis and biological assays. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen and hydroxyl oxygen) suggests its potential for strong intermolecular interactions, influencing its solubility and melting point.
Section 2: Synthesis and Purification
The synthesis of Methyl 2-amino-3-hydroxybenzoate is most commonly achieved through the reduction of its nitro precursor, Methyl 2-nitro-3-hydroxybenzoate. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed.
Synthetic Pathway: From Nitro to Amino
The reduction of the nitro group is a critical step and can be accomplished using several methods. A widely used and effective method involves the use of iron powder in an acidic medium.
Caption: Synthesis of Methyl 2-amino-3-hydroxybenzoate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4]
Materials:
-
Methyl 2-nitro-3-hydroxybenzoate
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-nitro-3-hydroxybenzoate (e.g., 8.0 g, 40.58 mmol) in a 1:1 mixture of acetic acid and ethanol (160 mL).
-
To this solution, add iron powder (e.g., 9.97 g, 178.55 mmol) in portions to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Methodologies
Purification of the crude product is essential to obtain Methyl 2-amino-3-hydroxybenzoate of high purity for subsequent applications.
Recrystallization: Recrystallization is an effective method for purifying solid compounds.[5]
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water or toluene).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For higher purity or to separate closely related impurities, column chromatography is recommended.[5]
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate, starting with a lower polarity and gradually increasing the proportion of ethyl acetate.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified Methyl 2-amino-3-hydroxybenzoate.
Section 3: Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 1H, OH), 7.20 (d, 1H, Ar-H), 6.81 (d, 1H, Ar-H), 6.39 (t, 1H, Ar-H), 6.09 (br. s, 2H, NH₂), 3.78 (s, 3H, OCH₃).[4] The broad singlet for the amino protons is characteristic and can exchange with D₂O. The phenolic proton appears as a sharp singlet. The aromatic protons exhibit splitting patterns consistent with the substitution on the benzene ring.
-
¹³C-NMR: The spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in different chemical environments. The carbonyl carbon of the ester will appear downfield (around 170 ppm), while the aromatic carbons will resonate in the 110-160 ppm region. The methyl carbon of the ester will be observed upfield (around 50-60 ppm).
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[6][7]
-
O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O stretch (ester): A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z = 167.[8] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of Methyl 2-amino-3-hydroxybenzoate.[9]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of polar -OH and -NH₂ groups, derivatization is often required for GC analysis to increase volatility.[10]
-
Derivatization: Silylation reagents (e.g., BSTFA, MTBSTFA) or acylation reagents can be used to convert the active hydrogens into less polar groups.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Analysis: The derivatized compound can be analyzed by GC-MS to confirm its identity and purity based on its retention time and mass spectrum.
Section 4: Biological Significance and Mechanism of Action
While direct studies on the biological activity of Methyl 2-amino-3-hydroxybenzoate are limited, significant insights can be drawn from its close structural analog, 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a key metabolite in the kynurenine pathway of tryptophan metabolism and has been shown to possess important immunomodulatory and neuroprotective properties.
The Kynurenine Pathway and Neuroinflammation
Caption: Simplified Kynurenine Pathway highlighting the role of 3-HAA.
3-Hydroxyanthranilic acid has been demonstrated to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It is also considered to have neuroprotective roles in the context of inflammation. Given that Methyl 2-amino-3-hydroxybenzoate is the methyl ester of 3-HAA, it is plausible that it could act as a prodrug, being hydrolyzed in vivo to release the active 3-HAA. Alternatively, the ester itself may possess unique biological activities that warrant further investigation. The esterification may alter its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering therapeutic advantages.
Section 5: Applications in Drug Discovery and Development
The trifunctional nature of Methyl 2-amino-3-hydroxybenzoate makes it a highly valuable building block in medicinal chemistry. Each of its functional groups can be selectively modified to generate a library of derivatives with diverse pharmacological activities.
A Versatile Synthetic Intermediate
Caption: Synthetic utility of Methyl 2-amino-3-hydroxybenzoate.
-
Amino Group: The amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or with sulfonyl chlorides to produce sulfonamides. These modifications are common strategies in drug design to modulate binding affinity and pharmacokinetic properties.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural diversification.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol.
This versatility has led to its use in the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery programs. For instance, it serves as a precursor for the synthesis of certain benzoxazoles and other fused ring systems that are known to exhibit a wide range of biological activities. It has also been identified as an intermediate in the synthesis of metabolites of the herbicide Bentazon.[2]
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-hydroxybenzoate.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
Conclusion: A Compound of Growing Importance
Methyl 2-amino-3-hydroxybenzoate (CAS: 17672-21-8) is more than just a chemical intermediate; it is a gateway to a vast chemical space with significant potential for the discovery and development of new therapeutic agents. Its straightforward synthesis, versatile reactivity, and the promising biological activities of its parent acid make it a compelling molecule for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its key characteristics, synthesis, analysis, and potential applications. By understanding the fundamental principles and methodologies outlined herein, scientists are better equipped to unlock the full potential of this valuable building block in their research endeavors.
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